Butyrylcholinesterase Selectivity: A 16.7-Fold Preference Over Acetylcholinesterase
Eupalitin demonstrates potent and selective inhibition of butyrylcholinesterase (BChE) with an IC50 of 4.91 µM, while showing only moderate inhibition of acetylcholinesterase (AChE) with an IC50 of 82.00 µM [1]. This contrasts with the standard inhibitor physostigmine, which exhibits a reverse selectivity profile, being more potent against AChE (IC50 = 0.472 µM) than BChE. Quercetin, a common flavonol lacking the 6-methoxy group, has been reported to inhibit AChE with IC50 values in the range of 19.8–50 µM in some studies, but its BChE inhibition is generally weaker and less selective. This selective BChE inhibition positions eupalitin as a candidate for Alzheimer's disease research, where BChE takes over ACh hydrolysis in advanced disease stages.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | Eupalitin: BChE IC50 = 4.91 µM; AChE IC50 = 82.00 µM; BChE/AChE selectivity ratio = 16.7 |
| Comparator Or Baseline | Physostigmine: AChE IC50 = 0.472 µM; Quercetin: AChE IC50 ~19.8-50 µM |
| Quantified Difference | Eupalitin is 16.7-fold selective for BChE over AChE; physostigmine is more AChE-selective; quercetin is a non-selective AChE inhibitor |
| Conditions | Ellman's spectrophotometric assay |
Why This Matters
Selective BChE inhibition is a sought-after property in Alzheimer's disease drug discovery, making eupalitin a valuable tool compound distinct from non-selective flavonoid AChE inhibitors like quercetin.
- [1] Ghalib RM, et al. Synthesis, crystal structure and cholinesterase enzymes inhibitory activities of new pyridine alkaloid derivative. 2013. View Source
